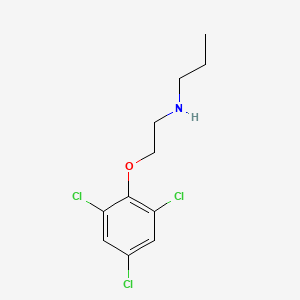

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

説明

特性

IUPAC Name |

N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14Cl3NO/c1-2-3-15-4-5-16-11-9(13)6-8(12)7-10(11)14/h6-7,15H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLFQSOIBYICELN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCOC1=C(C=C(C=C1Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14Cl3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90891606 | |

| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67747-01-7 | |

| Record name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67747-01-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-(2,4,6-Trichlorophenoxy)ethyl)propylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067747017 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90891606 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine (CAS: 67747-01-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine, with CAS number 67747-01-7, is a crucial chemical intermediate primarily recognized for its role in the synthesis of the broad-spectrum imidazole fungicide, Prochloraz.[1][2] This compound is also identified as an environmental metabolite of Prochloraz, making it a significant reference standard for analytical and environmental studies.[1] Its chemical structure, featuring a trichlorophenoxy moiety and a propan-1-amine group, provides a versatile backbone for further chemical modifications. This guide provides an in-depth overview of its physicochemical properties, a detailed synthesis protocol, and its relevance in the context of its end-product, Prochloraz.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its hydrochloride salt are presented in Table 1. This data is essential for safe handling, storage, and for the design of subsequent synthetic steps.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄Cl₃NO | [1] |

| Molecular Weight | 282.59 g/mol | [1][3] |

| CAS Number | 67747-01-7 | [1][2][3] |

| Appearance | Liquid | [3] |

| Density | 1.26 g/cm³ | [1][2] |

| Flash Point | 172.2°C | [1][2] |

| Purity (typical) | ≥98.0% | [1][2] |

| Synonyms | N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine | [3] |

| Hydrochloride Salt CAS | 551952-55-7 | |

| Hydrochloride Salt Molecular Formula | C₁₁H₁₅Cl₄NO | |

| Hydrochloride Salt Molecular Weight | 319.06 g/mol |

Synthesis

This compound is synthesized via the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with n-propylamine.[4] A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

Materials:

-

2-(2,4,6-trichlorophenoxy)ethyl chloride (270.8 g)

-

n-propylamine (350 g)

-

20% Hydrochloric acid solution

-

Xylene

-

Emulsifier (e.g., GAF RM-510)

Equipment:

-

1-liter glass reactor with stirrer, heating mantle, and pressure gauge (capable of withstanding 6 atmospheres)

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

Charge the 1-liter glass reactor with 270.8 g of 2-(2,4,6-trichlorophenoxy)ethyl chloride and 350 g of n-propylamine.

-

With stirring, slowly heat the mixture to 90°C over a period of 8 hours. The initial pressure will be approximately 3 atmospheres.

-

Monitor the reaction progress by Gas-Liquid Chromatography (GLC). The pressure is expected to drop to about 2.2 atmospheres as the reaction proceeds.

-

Once the reaction is complete (as determined by GLC), cool the mixture to 55°C, at which point the pressure should return to atmospheric.

-

Distill off the excess n-propylamine. The distilled n-propylamine can be recycled for future syntheses. Continue the distillation until the bottom temperature reaches 85°C.

-

Cool the remaining mixture to 40°C.

-

To precipitate the hydrochloride salt of the product, add 300 ml of a 20% hydrogen chloride solution and 1 g of an emulsifier. The temperature will exothermically rise to 70°C.

-

Stir the mixture for one hour at 70°C to ensure complete salt formation, during which the product will precipitate as white crystals.

-

Cool the slurry to 40°C and filter the precipitate.

-

Re-slurry the collected solid in 250 ml of xylene and filter again to wash away impurities.

-

The resulting white solid is the hydrochloride salt of N-n-propyl-N-2-(2,4,6-trichlorophenoxy)-ethylamine. The reported yield is approximately 312 g (93%) with a purity of 96-98%.[4]

To obtain the free base, this compound, the hydrochloride salt would typically be neutralized with a suitable base (e.g., sodium hydroxide solution) and extracted with an organic solvent, followed by solvent evaporation.

Role in Prochloraz Synthesis and Biological Relevance

This compound is a pivotal intermediate in the industrial synthesis of the fungicide Prochloraz.[1][2] Prochloraz functions by inhibiting the enzyme lanosterol 14α-demethylase (CYP51A1), which is essential for the biosynthesis of ergosterol, a critical component of fungal cell membranes.[5][6] The disruption of ergosterol production leads to the cessation of fungal growth.

While there is limited direct research on the biological activity of this compound itself, its relationship to Prochloraz is of significant interest. Prochloraz is known to be an endocrine disruptor, acting as an antagonist of the androgen and estrogen receptors and an agonist of the aryl hydrocarbon receptor.[5][6] As a metabolite, this compound is a key compound for studying the environmental fate and toxicological profile of Prochloraz.

Visualizations

Synthesis Workflow

The following diagram illustrates the synthetic pathway from the starting materials to the final intermediate, this compound hydrochloride.

Caption: Synthesis of the target compound hydrochloride salt.

Logical Relationship to Prochloraz

This diagram shows the logical progression from the intermediate to the active fungicide Prochloraz and its ultimate biological target.

References

An In-Depth Technical Guide to N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine (BTS 40348)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological context of N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, a significant metabolite of the fungicide Prochloraz. This document is intended to serve as a core resource for researchers in environmental science, toxicology, and drug development.

Chemical and Physical Properties

N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, also known by its metabolite designation BTS 40348, is a chlorinated aromatic amine.[1] Understanding its physicochemical properties is crucial for its synthesis, handling, and analysis.

| Property | Value | Source |

| CAS Number | 67747-01-7 | [2] |

| Molecular Formula | C₁₁H₁₄Cl₃NO | [2] |

| Molecular Weight | 282.59 g/mol | [2] |

| Density | 1.26 g/cm³ | [2] |

| Flash Point | 172.2°C | [2] |

| Predicted Boiling Point | 361.1 ± 42.0 °C | [3][4] |

| Predicted pKa | 9.19 ± 0.19 | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [3] |

| Appearance | Colorless to Brown Oil | [3] |

Synthesis and Manufacturing

N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine is a key intermediate in the synthesis of the fungicide Prochloraz.[2] A common synthetic route involves the reaction of 2-(2,4,6-trichlorophenoxy)ethyl chloride with n-propylamine.[5] The resulting amine is often converted to its hydrochloride salt for improved stability and handling.[5] Innovations in its production include the use of ionic liquids to promote more efficient and environmentally friendly reactions.[2]

Experimental Protocol: Synthesis of N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine Hydrochloride[7]

This protocol describes the synthesis of the hydrochloride salt of the title compound.

Materials:

-

2-(2,4,6-trichlorophenoxy)ethyl chloride (270.8 g)

-

n-propylamine (350 g)

-

20% Hydrochloric acid solution (300 ml)

-

Xylene (250 ml)

-

Emulsifier (e.g., GAF RM-510) (1 g)

Equipment:

-

1-liter glass reactor capable of withstanding 6 atmospheres of pressure

-

Stirrer

-

Heating mantle

-

Pressure gauge

-

Distillation apparatus

-

Filtration apparatus

Procedure:

-

To the 1-liter glass reactor, add 270.8 g of 2-(2,4,6-trichlorophenoxy)ethyl chloride and 350 g of n-propylamine.

-

With stirring, slowly heat the mixture to 90°C over a period of 8 hours. The initial pressure of approximately 3 atmospheres is expected to decrease to about 2.2 atmospheres as the reaction proceeds.

-

Monitor the reaction progress by Gas-Liquid Chromatography (GLC).

-

Once the reaction is complete, cool the mixture to 55°C, at which point the pressure should return to atmospheric.

-

Distill off the excess n-propylamine until the bottom temperature reaches 85°C. The recovered n-propylamine can be recycled.

-

Cool the remaining mixture to 40°C.

-

Add 300 ml of a 20% hydrogen chloride solution and 1 g of an emulsifier. The temperature will exothermically rise to approximately 70°C.

-

Stir the mixture for one hour at 70°C, during which the amine hydrochloride salt will precipitate as white crystals.

-

Cool the resulting slurry to 40°C and filter the product.

-

Re-slurry the collected crystals in 250 ml of xylene and filter again.

-

The process yields approximately 312 g (93% yield) of N-n-propyl-N-2-(2,4,6-trichlorophenoxy)-ethyl amine hydrochloride with a purity of 96-98%.

Biological Activity and Signaling Pathways

As a primary metabolite of the fungicide Prochloraz, the biological activity of N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine is of significant interest, particularly concerning its potential for endocrine disruption and ecotoxicity.[1]

Relationship to Prochloraz and Endocrine Disruption

Prochloraz is a known endocrine disruptor that functions as an anti-androgen and an inhibitor of steroidogenesis.[6][7] It exerts these effects by inhibiting key cytochrome P450 enzymes, such as CYP17 and aromatase (CYP19), which are crucial for the synthesis of steroid hormones.[7][8] Prochloraz also acts as an antagonist at the androgen and estrogen receptors.[6][7]

While direct studies on the endocrine-disrupting properties of N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine are limited, its structural similarity to the parent compound suggests that it may exhibit a similar toxicological profile. The presence of the trichlorophenoxy moiety is a key structural feature associated with the endocrine-disrupting activity of Prochloraz.

Ecotoxicological Relevance

N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine has been identified as a compound of concern in environmental monitoring, particularly in surface water, due to its potential ecotoxicological effects.[1] As an environmental metabolite of Prochloraz, its persistence and impact on aquatic ecosystems are important areas of ongoing research.

Analytical Methodologies

The detection and quantification of N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine are essential for environmental monitoring and residue analysis in agricultural products. The primary analytical techniques employed are gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: General Approach for LC-MS/MS Analysis

This outlines a general workflow for the analysis of Prochloraz and its metabolites, including BTS 40348.

1. Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common sample preparation technique for pesticide residue analysis in food and environmental samples.

2. Chromatographic Separation

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient of water and acetonitrile or methanol, often with additives like formic acid or ammonium formate to improve ionization.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

3. Mass Spectrometric Detection

-

Ionization: Electrospray ionization (ESI) in positive mode is generally suitable for the detection of N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. Specific precursor-to-product ion transitions are monitored for the target analyte.

Conclusion

N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine is a molecule of significant interest due to its role as a key intermediate in the synthesis of the widely used fungicide Prochloraz and as a major environmental metabolite. While its physicochemical properties are partially characterized, further research is needed to determine experimental values for key parameters and to fully elucidate its biological activities, particularly its potential for endocrine disruption and its ecotoxicological impact. The analytical methods for its detection are well-established, providing the necessary tools for monitoring its presence in various matrices. This guide serves as a foundational resource to support further investigation into this important compound.

References

- 1. Synthesis and Structural Characterization of a Ubiquitous Transformation Product (BTS 40348) of Fungicide Prochloraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine | 67747-01-7 [amp.chemicalbook.com]

- 4. N-[2-(2,4,6-trichlorophenoxy)ethyl]propylamine CAS#: 67747-01-7 [m.chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. edlists.org [edlists.org]

- 7. Effects of multiple life stage exposure to the fungicide prochloraz in Xenopus laevis: manifestations of antiandrogenic and other modes of toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effects of a short-term exposure to the fungicide prochloraz on endocrine function and gene expression in female fathead minnows (Pimephales promelas) - PubMed [pubmed.ncbi.nlm.nih.gov]

Prochloraz Metabolite BTS 40348: A Comprehensive Structural Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the structural characterization of BTS 40348, a significant metabolite of the fungicide Prochloraz. This document outlines the key spectroscopic data, experimental methodologies, and metabolic context crucial for researchers in agrochemistry, environmental science, and drug development.

Introduction

Prochloraz, an imidazole fungicide, is extensively used in agriculture to control a broad spectrum of fungal diseases. Its metabolism in various biological systems leads to the formation of several transformation products, among which BTS 40348, chemically known as N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine, is of significant interest due to its detection in food products and potential ecotoxicological effects.[1] A thorough understanding of its chemical structure is paramount for regulatory monitoring, toxicological assessment, and the development of analytical standards.

Chemical and Physical Properties

The fundamental properties of BTS 40348 are summarized in the table below, compiled from various chemical databases and supplier information.

| Property | Value |

| Systematic Name | N-[2-(2,4,6-Trichlorophenoxy)ethyl]propylamine |

| Synonym(s) | N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine, BTS 40348 |

| CAS Number | 67747-01-7 |

| Molecular Formula | C₁₁H₁₄Cl₃NO |

| Molecular Weight | 282.59 g/mol |

| Appearance | White crystalline solid (as hydrochloride salt)[2] |

Structural Elucidation: Spectroscopic Data

The definitive structure of BTS 40348 has been elucidated through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Vibrational Spectroscopy (IR and Raman).

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution ¹H and ¹³C NMR spectroscopy are fundamental to the structural confirmation of BTS 40348. The following tables summarize the chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Spectroscopic Data for BTS 40348

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3', H-5' | 7.35 | s | - |

| H-2 | 4.05 | t | 5.5 |

| H-1 | 2.95 | t | 5.5 |

| H-1'' | 2.60 | t | 7.5 |

| H-2'' | 1.55 | sext | 7.5 |

| H-3'' | 0.90 | t | 7.5 |

| NH | 1.25 | br s | - |

Table 2: ¹³C NMR Spectroscopic Data for BTS 40348

| Carbon | Chemical Shift (δ, ppm) |

| C-1' | 152.5 |

| C-2', C-6' | 129.0 |

| C-4' | 128.5 |

| C-3', C-5' | 125.0 |

| C-2 | 68.0 |

| C-1'' | 51.0 |

| C-1 | 48.0 |

| C-2'' | 23.0 |

| C-3'' | 11.5 |

Note: The presented NMR data is a representative summary based on the expected structure. Actual values may vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight of BTS 40348. In tandem mass spectrometry (MS/MS) analysis, specific fragmentation patterns are observed, which are crucial for its identification in complex matrices.

Table 3: Mass Spectrometry Data for BTS 40348

| Technique | Parameter | Value |

| ESI-MS | [M+H]⁺ | 282.0 |

| LC-MS/MS | MRM Transition | 283.910 → 86.300 |

Vibrational Spectroscopy (IR and Raman)

Infrared (IR) and Raman spectroscopy provide information about the functional groups present in the BTS 40348 molecule.

Table 4: Key Vibrational Frequencies for BTS 40348

| Wavenumber (cm⁻¹) | Assignment |

| 3400-3300 | N-H stretching |

| 3100-3000 | Aromatic C-H stretching |

| 2960-2850 | Aliphatic C-H stretching |

| 1600-1450 | Aromatic C=C stretching |

| 1250-1200 | Aryl-O stretching |

| 850-800 | C-Cl stretching |

Prochloraz Metabolism and Formation of BTS 40348

The formation of BTS 40348 is a key step in the metabolic degradation of Prochloraz. The metabolic pathway involves the enzymatic cleavage of the imidazole ring from the parent molecule.

References

An In-depth Technical Guide to the Synthesis and Characterization of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive technical overview of the proposed synthesis and detailed characterization of the novel compound, N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine. Due to the absence of this specific molecule in current chemical literature, this guide outlines a robust and plausible synthetic pathway, beginning with the well-established Williamson ether synthesis, followed by nucleophilic substitution. Furthermore, this paper presents predicted analytical data, including ¹H NMR, ¹³C NMR, IR, and mass spectrometry, to aid in the characterization and identification of the target compound. Detailed experimental protocols for both the synthesis and the analytical techniques are provided to ensure reproducibility. This guide serves as a foundational resource for researchers interested in the synthesis and evaluation of novel trichlorophenoxy derivatives for potential applications in drug discovery and development.

Proposed Synthesis Pathway

The synthesis of this compound is proposed as a two-step process. The initial step involves the formation of a chloroethoxy intermediate via the Williamson ether synthesis, a reliable method for forming ethers.[1] This is followed by a nucleophilic substitution reaction where the chlorine atom is displaced by propan-1-amine to yield the final secondary amine product.

Step 1: Williamson Ether Synthesis of 1,2,3-Trichloro-5-(2-chloroethoxy)benzene

The first step is the reaction between 2,4,6-trichlorophenol and a suitable two-carbon electrophile, such as 1-bromo-2-chloroethane, in the presence of a base. The base, typically sodium hydroxide or potassium carbonate, deprotonates the phenol to form a more nucleophilic phenoxide ion, which then attacks the electrophilic carbon of the haloalkane in an SN2 reaction.[1][2]

Step 2: Amination of 1,2,3-Trichloro-5-(2-chloroethoxy)benzene

The second step involves the reaction of the synthesized intermediate, 1,2,3-trichloro-5-(2-chloroethoxy)benzene, with propan-1-amine. This nucleophilic substitution reaction results in the formation of the target compound, this compound.

Predicted Characterization Data

The following tables summarize the predicted analytical data for this compound. These predictions are based on established principles of spectroscopy and data from analogous chemical structures.

Table 1: Predicted ¹H NMR Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 7.4 | s | 2H | Ar-H |

| ~ 4.1 | t | 2H | O-CH₂ |

| ~ 3.0 | t | 2H | N-CH₂ (from ethyl) |

| ~ 2.6 | t | 2H | N-CH₂ (from propyl) |

| ~ 1.5 | sext | 2H | CH₂ (propyl middle) |

| ~ 0.9 | t | 3H | CH₃ (propyl end) |

| ~ 1.2 (broad) | s | 1H | N-H |

Table 2: Predicted ¹³C NMR Data

| Chemical Shift (ppm) | Assignment |

| ~ 152 | Ar-C (C-O) |

| ~ 129 | Ar-C (C-H) |

| ~ 128 | Ar-C (C-Cl) |

| ~ 126 | Ar-C (C-Cl) |

| ~ 68 | O-CH₂ |

| ~ 51 | N-CH₂ (propyl) |

| ~ 49 | N-CH₂ (ethyl) |

| ~ 23 | CH₂ (propyl middle) |

| ~ 11 | CH₃ (propyl end) |

Table 3: Predicted IR Spectroscopy Data

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 (weak, sharp) | N-H Stretch | Secondary Amine |

| 3050 - 3100 | C-H Stretch | Aromatic |

| 2850 - 2960 | C-H Stretch | Aliphatic |

| 1470 - 1500 | C=C Stretch | Aromatic Ring |

| 1200 - 1250 | C-O Stretch | Aryl Ether |

| 1000 - 1250 | C-N Stretch | Aliphatic Amine |

| 700 - 850 | C-Cl Stretch | Aryl Halide |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 295/297/299/301 | [M+H]⁺ (Molecular ion peak with characteristic chlorine isotope pattern) |

| 266/268/270 | [M-C₂H₅]⁺ (Loss of ethyl group) |

| 196/198/200 | [M-C₅H₁₁N]⁺ (Loss of the entire amine side chain) |

| 86 | [C₅H₁₂N]⁺ (Propylaminoethyl fragment) |

Experimental Protocols

3.1. Synthesis of 1,2,3-Trichloro-5-(2-chloroethoxy)benzene (Intermediate)

-

To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2,4,6-trichlorophenol (1 equivalent) and a suitable solvent such as acetone or acetonitrile.

-

Add anhydrous potassium carbonate (1.5 equivalents) to the mixture.

-

Add 1-bromo-2-chloroethane (1.2 equivalents) to the flask.

-

Heat the reaction mixture to reflux and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure intermediate.

3.2. Synthesis of this compound (Final Product)

-

In a sealed reaction vessel, dissolve the intermediate, 1,2,3-trichloro-5-(2-chloroethoxy)benzene (1 equivalent), in a polar aprotic solvent like dimethylformamide (DMF).

-

Add propan-1-amine (3 equivalents) to the solution. The excess amine also acts as a base to neutralize the HCl formed during the reaction.

-

Heat the mixture to 80-100 °C and stir for 24-48 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the mixture and pour it into water.

-

Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel, using a dichloromethane/methanol gradient, to obtain the final product.

3.3. Characterization Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will be recorded on a 400 MHz or 500 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

-

Infrared (IR) Spectroscopy: IR spectra will be recorded on an FTIR spectrometer using KBr pellets or as a thin film on a NaCl plate.

-

Mass Spectrometry (MS): High-resolution mass spectra will be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) mass analyzer.

Visualizations

Caption: Proposed two-step synthesis workflow for the target compound.

Caption: A hypothetical GPCR signaling pathway for illustrative purposes.

Conclusion

This technical guide presents a feasible synthetic route and predicted analytical data for the novel compound this compound. The detailed protocols and characterization data provided herein are intended to facilitate the synthesis and identification of this and structurally related molecules. This foundational work opens avenues for further investigation into the physicochemical properties and potential biological activities of this new chemical entity, which may be of interest to the fields of medicinal chemistry and drug development.

References

In-Depth Technical Guide: Solubility and Stability of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine, a significant chemical intermediate and environmental metabolite, plays a crucial role in various scientific domains. Primarily recognized as a key precursor in the synthesis of the broad-spectrum fungicide Prochloraz, it is also identified by the code BTS 40348 in environmental and metabolic studies. Understanding its physicochemical properties, particularly solubility and stability, is paramount for its application in agrochemical synthesis, for assessing its environmental fate and impact, and for its use as an analytical standard.

This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. It also outlines detailed experimental protocols for the precise determination of these properties, adhering to internationally recognized guidelines.

Compound Identification:

| Identifier | Value |

| IUPAC Name | This compound |

| Synonyms | BTS 40348, N-Propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]amine |

| CAS Number | 67747-01-7 |

| Molecular Formula | C₁₁H₁₄Cl₃NO |

| Molecular Weight | 282.59 g/mol |

| Chemical Structure | (Image of the chemical structure would be placed here in a full whitepaper) |

Data Presentation

Quantitative data on the solubility and stability of this compound is not extensively available in public literature. The following tables summarize the available qualitative information for the target compound and quantitative data for its parent compound, Prochloraz, and its hydrochloride salt, to provide context.

Solubility Data

The solubility of this compound is a critical parameter for its handling, formulation, and environmental distribution.

| Compound/Salt | Solvent | Temperature (°C) | Solubility |

| This compound | Water | Not Specified | Insoluble[1] |

| Organic Solvents (Alcohol, Benzene, Ether) | Not Specified | Soluble[1] | |

| Chloroform | Not Specified | Slightly Soluble[2] | |

| Dimethyl Sulfoxide (DMSO) | Not Specified | Slightly Soluble[2] | |

| This compound hydrochloride | Water | Not Specified | Soluble[1] |

| Prochloraz (Parent Compound) | Water (pH 5-9) | 25 | 55 mg/L[3] |

Stability Profile

The stability of this compound influences its shelf-life, degradation pathways, and potential for long-term environmental persistence. As specific stability data for this metabolite is limited, the stability of the parent compound, Prochloraz, is presented as a reference.

| Condition | Parameter | Observation for Prochloraz (Parent Compound) |

| Hydrolytic Stability | pH 4.95 (22°C) | Stable for at least 30 days[3] |

| pH 6.98 (22°C) | Stable for at least 30 days[3] | |

| pH 9.18 (22°C) | Half-life of 78.9 days[3] | |

| Photolytic Stability | Aqueous Solution (pH 5, 25°C) | Photolysis half-life of 1.5 days[4] |

| Thermal Stability | High Temperature (ca. 200°C) | Tends to decompose on prolonged heating[3] |

Degradation Pathways: Prochloraz degradation primarily occurs through the cleavage of its imidazole ring, leading to the formation of several metabolites, with 2,4,6-trichlorophenol (TCP) being a key product[5]. This compound (BTS 40348) is a known metabolite in this pathway. During analytical procedures, it has been observed that some metabolites of prochloraz can degrade to TCP, particularly under GC-MS conditions[6].

Experimental Protocols

To obtain definitive quantitative data for the solubility and stability of this compound, standardized experimental protocols are essential. The following sections detail the methodologies based on OECD and ICH guidelines.

Determination of Water Solubility (OECD Guideline 105)

The OECD Guideline 105 describes two primary methods for determining the water solubility of chemical substances: the Column Elution Method and the Flask Method[7].

Principle: The determination of the maximum concentration of a substance that can dissolve in water at a given temperature[8].

Methodology:

-

Preliminary Test: A preliminary test is conducted to estimate the approximate solubility and to determine the appropriate analytical method and sample amount for the definitive test[7].

-

Method Selection:

-

Flask Method: Suitable for substances with solubilities above 10⁻² g/L. A supersaturated solution of the substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved material[8].

-

Column Elution Method: Suitable for substances with solubilities below 10⁻² g/L. A column is packed with an inert support material coated with the test substance. Water is passed through the column at a slow, constant rate, and the concentration of the substance in the eluate is measured[8].

-

-

Analysis: The concentration of the substance in the water samples is determined using a validated analytical technique with sufficient sensitivity and specificity, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Test Conditions: The test is typically performed at 20 ± 0.5 °C, with the temperature kept constant[7].

Determination of Hydrolytic Stability (OECD Guideline 111)

The OECD Guideline 111, "Hydrolysis as a Function of pH," provides a tiered approach to assess the abiotic degradation of a substance in aqueous solutions at environmentally relevant pH values[9][10].

Principle: To determine the rate of hydrolysis of a chemical substance in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and temperatures[11].

Methodology:

-

Tier 1: Preliminary Test: A preliminary test is conducted at 50°C for 5 days at pH 4, 7, and 9. If less than 10% degradation is observed, the substance is considered hydrolytically stable, and no further testing is required[11].

-

Tier 2: Main Test: If significant hydrolysis occurs in the preliminary test, a more detailed study is performed at different temperatures (e.g., 25°C, 40°C, and 50°C) for the pH values where instability was observed. The concentration of the test substance is measured at various time intervals to determine the degradation kinetics[11].

-

Tier 3: Identification of Hydrolysis Products: If significant degradation occurs, major hydrolysis products (typically those exceeding 10% of the initial concentration) should be identified.

-

Analysis: The concentration of the parent compound and its degradation products are monitored over time using a suitable analytical method (e.g., LC-MS/MS) to establish the rate of hydrolysis and the degradation pathway.

Comprehensive Stability Testing (ICH Q1A(R2) Guideline)

The ICH Q1A(R2) guideline provides a framework for stability testing of new drug substances and products, which can be adapted for chemical intermediates[12][13].

Principle: To provide evidence on how the quality of a substance varies with time under the influence of various environmental factors such as temperature, humidity, and light[12].

Methodology:

-

Stress Testing: The substance is subjected to forced degradation under more extreme conditions than accelerated testing. This includes exposure to high temperatures, high humidity, light, and a range of pH values in solution to identify potential degradation products and establish degradation pathways[12].

-

Long-Term and Accelerated Stability Studies:

-

Photostability Testing (ICH Q1B): The substance is exposed to a specified intensity of UV and visible light to determine its light sensitivity.

-

Analysis: At specified time points, samples are analyzed for purity, potency, and the presence of degradation products using a validated stability-indicating analytical method.

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive evaluation of the solubility and stability of this compound.

Caption: Experimental workflow for solubility and stability characterization.

Summary and Recommendations

This compound is a compound of significant interest in the agrochemical and environmental sciences. While its role as an intermediate and metabolite is established, there is a notable lack of publicly available quantitative data regarding its solubility and stability. The available information suggests it is a lipophilic compound with limited water solubility, a characteristic common to many organic pesticides and their metabolites. Its stability profile is likely influenced by pH and light, similar to its parent compound, Prochloraz.

For researchers and professionals in drug development and environmental safety, it is imperative to experimentally determine these key physicochemical properties. Adherence to standardized guidelines, such as OECD 105 for water solubility and OECD 111 for hydrolytic stability, is strongly recommended to ensure the generation of high-quality, reproducible data. Furthermore, comprehensive stress testing, as outlined in the ICH Q1A(R2) guideline, will provide a thorough understanding of the compound's degradation pathways and intrinsic stability. The experimental workflow presented in this guide offers a systematic approach to this characterization. The resulting data will be invaluable for accurate risk assessment, formulation development, and the establishment of safe handling and storage procedures.

References

- 1. chembk.com [chembk.com]

- 2. Residue Dynamics and Risk Assessment of Prochloraz and Its Metabolite 2,4,6-Trichlorophenol in Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 641. Prochloraz (Pesticide residues in food: 1983 evaluations) [inchem.org]

- 4. mdpi.com [mdpi.com]

- 5. benchchem.com [benchchem.com]

- 6. eurl-pesticides.eu [eurl-pesticides.eu]

- 7. oecd.org [oecd.org]

- 8. filab.fr [filab.fr]

- 9. catalog.labcorp.com [catalog.labcorp.com]

- 10. oecd.org [oecd.org]

- 11. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 12. database.ich.org [database.ich.org]

- 13. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 14. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

Potential Biological Activities of 2,4,6-Trichlorophenoxy Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compounds featuring the 2,4,6-trichlorophenoxy core structure have been the subject of scientific investigation primarily due to their historical use as pesticides and their environmental persistence. This technical guide provides an in-depth overview of the known biological activities of this class of compounds, moving beyond their herbicidal properties to explore more recent findings related to their cytotoxic, antimicrobial, and enzyme-inhibiting activities. This document is intended to serve as a resource for researchers in drug discovery and toxicology, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways to stimulate further investigation into the therapeutic and toxicological potential of 2,4,6-trichlorophenoxy derivatives.

Cytotoxic Activities

Recent research has focused on the cytotoxic effects of 2,4,6-trichlorophenol (2,4,6-TCP) on various cell lines. These studies have begun to elucidate the molecular mechanisms underlying its toxicity, pointing towards the induction of cellular stress pathways and apoptosis.

Quantitative Data on Cytotoxicity

The cytotoxic potential of 2,4,6-trichlorophenoxy compounds is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits a biological process by 50%.

| Compound | Cell Line | Assay | IC50 (µM) | Reference |

| 2,4,6-Trichlorophenol | Mouse embryonic fibroblasts | MTT Assay | Not explicitly stated, but shown to reduce cell viability in a dose-dependent manner.[1] | [1] |

Further research is required to establish a broader database of IC50 values for a wider range of 2,4,6-trichlorophenoxy derivatives against various cancer and normal cell lines.

Signaling Pathway of 2,4,6-Trichlorophenol-Induced Cytotoxicity

2,4,6-Trichlorophenol has been shown to induce cytotoxicity through a multi-faceted mechanism involving the generation of oxidative stress and the induction of endoplasmic reticulum (ER) stress, ultimately leading to apoptosis.[1]

The following diagram illustrates the key events in this signaling cascade.

References

In Silico Toxicity Prediction of Prochloraz Metabolites: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochloraz, an imidazole fungicide widely used in agriculture, undergoes extensive metabolism in various organisms, leading to the formation of several metabolites.[1] Understanding the toxicological profile of these metabolites is crucial for a comprehensive risk assessment of the parent compound. This technical guide provides an in-depth overview of the known toxicities of prochloraz and its primary metabolites, outlines experimental protocols for their toxicological evaluation, and presents a framework for in silico toxicity prediction. The focus is on providing a practical resource for researchers and professionals involved in toxicology, environmental science, and drug development.

Prochloraz Metabolism and its Primary Metabolites

Prochloraz is extensively metabolized in rats, with no unchanged compound being excreted in the urine.[2] The primary metabolic pathway involves the cleavage of the imidazole ring.[3] This process leads to the formation of several metabolites. The major metabolites identified are 2-(2,4,6-trichlorophenoxy) ethanol (BTS 3037) and 2,4,6-trichlorophenoxyacetic acid (BTS 9608).[4] Another significant metabolite is 2,4,6-trichlorophenol (TCP).[3]

The metabolic pathway of prochloraz is depicted in the following diagram:

Known Toxicity of Prochloraz and its Metabolites

The toxicity of prochloraz is well-documented, with known effects including endocrine disruption and the induction of oxidative stress.[5][6] Prochloraz acts as an antiandrogen by antagonizing the androgen receptor.[1] Studies have shown that while prochloraz itself inhibits the androgen receptor, its metabolites 2,4,6-trichlorophenoxyacetic acid and 2,4,6-trichlorophenol do not exhibit this activity in reporter gene assays.[1] Prochloraz has also been shown to induce oxidative stress, which can lead to DNA damage.[6]

Quantitative toxicity data for prochloraz and its metabolites are summarized in the table below. It is important to note that there is a significant data gap regarding the acute toxicity of the primary metabolites, BTS 3037 and BTS 9608. The data for analogous compounds are provided for reference.

| Compound | CAS Number | Species | Endpoint | Value | Reference |

| Prochloraz | 67747-09-5 | Rat (oral) | LD50 | 1600-2400 mg/kg | [7] |

| Mouse (oral) | LD50 | 2400 mg/kg | [7] | ||

| NRK-52E cells | IC50 | 110.76 µM | [8] | ||

| 2-(2,4,6-trichlorophenoxy) ethanol (BTS 3037) | 6161-87-1 | - | - | Data not available | - |

| 2,4,6-trichlorophenoxyacetic acid (BTS 9608) | 575-89-3 | - | - | Data not available | - |

| Analog: 2,4,5-Trichlorophenoxyacetic acid | 93-76-5 | Rat (oral) | LD50 | 300 mg/kg | |

| Analog: 2,4-Dichlorophenoxyacetic acid | 94-75-7 | Rat (oral) | LD50 | 375 mg/kg | [9] |

| 2,4,6-trichlorophenol (TCP) | 88-06-2 | Animal studies | - | Probable human carcinogen (Group B2) |

Experimental Protocols for Toxicity Assessment

To address the data gaps in the toxicological profiles of prochloraz metabolites, standardized experimental protocols are essential. The following sections detail the methodologies for acute oral toxicity and in vitro cytotoxicity assessment.

Acute Oral Toxicity - Up-and-Down Procedure (UDP) (Adapted from OECD Guideline 425)

This protocol is designed to estimate the LD50 of a test substance with a reduced number of animals.[10]

Objective: To determine the median lethal dose (LD50) of a prochloraz metabolite following a single oral administration.

Test Animals: Healthy, young adult rats of a single sex (preferably females), nulliparous and non-pregnant.

Housing and Feeding: Animals are housed in standard conditions with controlled temperature, humidity, and light cycle. They have access to standard laboratory diet and drinking water ad libitum.

Procedure:

-

Dose Selection: The initial dose is selected based on a preliminary estimate of the LD50. If no information is available, a default starting dose is used. The dose progression factor is typically 3.2.

-

Administration: The test substance is administered orally by gavage in a suitable vehicle.

-

Sequential Dosing: A single animal is dosed. If the animal survives for 48 hours, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Termination Criteria: The study is stopped after a specified number of reversals in outcome (survival/death) have occurred.

-

Data Analysis: The LD50 is calculated using the maximum likelihood method.

In Vitro Cytotoxicity Assessment - MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[11]

Objective: To determine the concentration of a prochloraz metabolite that reduces the viability of a cultured cell line by 50% (IC50).

Cell Line: A relevant cell line, such as a human hepatoma cell line (e.g., HepG2), is used.

Procedure:

-

Cell Seeding: Cells are seeded in a 96-well plate at a predetermined density and allowed to attach overnight.

-

Treatment: The cells are treated with various concentrations of the test substance (prochloraz metabolite) dissolved in a suitable solvent. Control wells receive the solvent alone.

-

Incubation: The plate is incubated for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: MTT solution is added to each well, and the plate is incubated for a further 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: A solubilizing agent (e.g., DMSO or acidified isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to the control, and the IC50 value is determined from the dose-response curve.

In Silico Toxicity Prediction Workflow

In the absence of experimental data, in silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) models, can provide valuable predictions of toxicity. A general workflow for developing a QSAR model for toxicity prediction is outlined below.

Steps in the QSAR Workflow:

-

Data Collection: A dataset of chemicals with known toxicity values (e.g., LD50 or IC50) is compiled.

-

Data Curation: The chemical structures are standardized, and any errors in the data are corrected.

-

Molecular Descriptor Calculation: Numerical descriptors that encode the structural and physicochemical properties of the molecules are calculated.

-

Data Splitting: The dataset is divided into a training set for model development and a test set for model validation.

-

Model Building: A mathematical model is built using a statistical method to relate the molecular descriptors to the toxicity endpoint.

-

Internal Validation: The robustness of the model is assessed using techniques like cross-validation on the training set.

-

External Validation: The predictive ability of the model is evaluated by using it to predict the toxicity of the chemicals in the test set.

-

Prediction of Unknowns: The validated QSAR model is used to predict the toxicity of new chemicals, such as the prochloraz metabolites.

-

Mechanistic Interpretation: The model can be analyzed to understand which molecular features are most important for toxicity.

Signaling Pathways in Prochloraz Toxicity

Prochloraz exerts its toxic effects through interference with key cellular signaling pathways. Understanding these pathways is essential for a mechanistic interpretation of its toxicity.

Androgen Receptor Signaling Pathway and its Antagonism by Prochloraz

Prochloraz is a known anti-androgen, meaning it interferes with the normal functioning of the androgen receptor (AR). The canonical AR signaling pathway and the point of interference by prochloraz are illustrated below.

In this pathway, androgens normally bind to the androgen receptor, causing it to translocate to the nucleus, dimerize, and activate gene transcription. Prochloraz competes with androgens for binding to the receptor, thereby inhibiting its activation and subsequent gene expression.

Nrf2-Mediated Oxidative Stress Response

Prochloraz has been shown to induce oxidative stress. The Nrf2 pathway is a primary cellular defense mechanism against oxidative stress.

Prochloraz exposure can lead to an increase in reactive oxygen species (ROS). This oxidative stress causes the dissociation of the transcription factor Nrf2 from its inhibitor Keap1. Nrf2 then translocates to the nucleus and activates the transcription of antioxidant and detoxification genes, as a cellular defense mechanism.

Conclusion

The in silico prediction of the toxicity of prochloraz metabolites presents a valuable approach to fill existing data gaps and enhance risk assessment. This technical guide has provided a comprehensive overview of prochloraz metabolism, the known toxicities of the parent compound and its metabolites, and detailed experimental protocols for further toxicological investigation. The outlined in silico workflow, based on QSAR principles, offers a systematic approach for predicting the toxicity of these metabolites. Furthermore, the elucidation of the signaling pathways involved in prochloraz-induced toxicity provides a mechanistic basis for understanding its adverse effects. By integrating experimental and computational approaches, a more complete and predictive understanding of the toxicology of prochloraz and its environmental and health implications can be achieved.

References

- 1. Antiandrogenic effects in vitro and in vivo of the fungicide prochloraz - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Metabolism of an imidazole fungicide (prochloraz) in the rat after oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 641. Prochloraz (Pesticide residues in food: 1983 evaluations) [inchem.org]

- 5. Prochloraz: an imidazole fungicide with multiple mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Fungicide prochloraz induces oxidative stress and DNA damage in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. fao.org [fao.org]

- 8. Effects of prochloraz on DNA damage, lipid peroxidation and antioxidant system in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. lookchem.com [lookchem.com]

- 11. mdpi.com [mdpi.com]

Prochloraz and its Degradation Products: An In-depth Technical Guide to their Environmental Fate and Behavior

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prochloraz, a broad-spectrum imidazole fungicide, is extensively used in agriculture to control a wide range of fungal diseases in cereals, fruits, and vegetables.[1] Its mode of action involves the inhibition of ergosterol biosynthesis, a critical component of fungal cell membranes.[2] However, the widespread application of prochloraz raises concerns about its environmental persistence and the potential impact of its degradation products on ecosystems and human health. This technical guide provides a comprehensive overview of the environmental fate and behavior of prochloraz and its primary degradation products, with a focus on their formation, persistence, mobility, and toxicological significance.

Degradation Pathways of Prochloraz

Prochloraz undergoes degradation in the environment through several key pathways, including hydrolysis, photolysis, and microbial degradation. The primary degradation route involves the cleavage of the imidazole ring, leading to the formation of several metabolites.[2][3]

The principal degradation products of prochloraz include:

-

2,4,6-Trichlorophenol (TCP) : A major and toxicologically significant metabolite.[2]

-

N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44595 or prochloraz-urea) [4]

-

N'-Formyl-N-propyl-N-[2-(2,4,6-trichlorophenoxy)ethyl]urea (BTS 44596 or prochloraz-formylurea) [4]

-

BTS 40348 [5]

-

BTS 9608 (2,4,6-trichlorophenoxyacetic acid) [6]

The formation of these metabolites is influenced by environmental conditions such as pH, light intensity, and microbial activity.

Environmental Fate and Mobility

The environmental fate of prochloraz and its degradation products is governed by their persistence and mobility in different environmental compartments, primarily soil and water.

Persistence in Soil and Water

The persistence of prochloraz is often expressed as its half-life (DT50), the time it takes for 50% of the initial concentration to dissipate. This varies significantly depending on environmental conditions.

Table 1: Half-life of Prochloraz in Soil and Water

| Matrix | Conditions | Half-life (days) | Reference |

| Soil (Silty Clay) | Field | 7.6 | [7][8] |

| Soil (Silty Clay) | Laboratory | 24.4 | [7][8] |

| Soil | Laboratory, dark, various temperatures and pH | 28 - 50 (30-64% degradation in 56 days) | [4] |

| Soil | Field | 11 - 43 | [4] |

| Water | pH 4.0 | 18.4 - 19.2 | [9] |

| Water | pH 7.0 | 22.6 - 25.1 | [9] |

| Water | pH 9.2 | 15.8 - 16.6 | [9] |

| Water | pH 5, under natural sunlight | 9.5 (extrapolated) | [1] |

| Aqueous Solution | Under UV radiation | 7.79 hours (technical grade) | [3][10] |

Mobility in Soil

The mobility of prochloraz and its degradation products in soil is largely determined by their sorption to soil particles. The soil adsorption coefficient (Kd) and the organic carbon-normalized adsorption coefficient (Koc) are key parameters used to assess this.[11][12][13]

Prochloraz exhibits strong sorption to soil, with its mobility being inversely related to the soil's organic matter content and directly related to pH (stronger sorption at lower pH).[14] The metabolites prochloraz-formylurea and prochloraz-urea have been found to be more mobile than the parent compound, with Kd values approximately one-fourth to one-third that of prochloraz.[14]

Table 2: Soil Sorption Coefficients for Prochloraz

| Soil Type | Organic Carbon (%) | pH | Kd (L/kg) | Koc (L/kg) | Reference |

| Various soils | Not specified | Not specified | 56 - 552 | 7273 - 16250 | [14] |

| Sandy Loam | Not specified | Not specified | 31.2 - 155 | Not specified | [15] |

Particle-facilitated transport can also contribute to the movement of prochloraz in soil, particularly in soils with mobile colloids.[15]

Experimental Protocols

Soil Degradation Study (Laboratory)

A common protocol for assessing the degradation of prochloraz in soil under laboratory conditions is based on OECD Guideline 304A.[16]

-

Soil Preparation : Fresh soil is sieved (<2 mm) and its moisture content adjusted to a specific level (e.g., 40-60% of maximum water holding capacity). The soil is then pre-incubated to allow microbial populations to stabilize.[17]

-

Application : A solution of prochloraz (often radiolabeled for easier tracking) is applied to the soil at a concentration relevant to agricultural use.

-

Incubation : The treated soil is incubated in the dark at a constant temperature (e.g., 20-25°C) for a specified period (e.g., up to 100 days). Control samples (without prochloraz) are also incubated.[4]

-

Sampling and Analysis : Soil samples are taken at regular intervals and extracted with an appropriate solvent (e.g., acetone/hexane).[7][8] The extracts are then cleaned up and analyzed by GC-MS or LC-MS/MS to determine the concentration of prochloraz and its degradation products.

Hydrolysis Study

The hydrolytic degradation of prochloraz is typically investigated according to OECD Guideline 111.

-

Buffer Preparation : Sterile aqueous buffer solutions are prepared at different pH values (e.g., 4, 7, and 9).[3]

-

Application : Prochloraz is added to the buffer solutions to achieve a known concentration.

-

Incubation : The solutions are incubated in the dark at a constant temperature.

-

Analysis : Aliquots are taken at various time points and analyzed to determine the concentration of the parent compound and degradation products.

Photolysis Study

Photodegradation studies are often conducted following guidelines similar to OECD Guideline 316.[18]

-

Sample Preparation : A solution of prochloraz in sterile, purified water is prepared. For soil photolysis, the compound is applied to a thin layer of soil.[18]

-

Irradiation : The samples are exposed to a light source that simulates natural sunlight (e.g., a xenon arc lamp). Dark controls are kept under the same conditions but shielded from light.[19]

-

Analysis : Samples are collected at intervals and analyzed to quantify the degradation of prochloraz.

Analytical Methodologies

The analysis of prochloraz and its metabolites in environmental matrices is challenging due to the complexity of the samples and the potential for analytical artifacts. Gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS) are the most common techniques employed.[5][9]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of prochloraz and its thermally stable metabolites. A common approach involves the hydrolysis of prochloraz and its metabolites to 2,4,6-trichlorophenol (TCP), which is then derivatized and analyzed.[4][20]

Challenges with GC-MS:

-

Thermal Degradation : Prochloraz and some of its metabolites can degrade to TCP in the hot GC injector, leading to an overestimation of TCP and an underestimation of the parent compound and other metabolites.[5][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is often the method of choice for the simultaneous analysis of prochloraz and its range of metabolites without the need for derivatization.[5]

Table 3: Example LC-MS/MS Parameters for Prochloraz Analysis

| Parameter | Value |

| Column | C18 reversed-phase |

| Mobile Phase | Gradient of water and acetonitrile/methanol with formic acid |

| Ionization Mode | Electrospray Ionization (ESI), positive and negative modes |

| MS/MS Transitions | Specific precursor-to-product ion transitions for each analyte |

Challenges with LC-MS/MS:

-

In-source Fragmentation : Some metabolites, such as BTS 44596 and BTS 9608, can fragment to TCP within the mass spectrometer's ion source, which can complicate quantification if not properly addressed through chromatographic separation.[5]

-

Matrix Effects : Co-extractives from the sample matrix can suppress or enhance the ionization of the target analytes, affecting the accuracy and precision of the method.

Toxicological Profile of Degradation Products

While prochloraz itself has moderate acute toxicity, some of its degradation products are of greater toxicological concern.[6]

Table 4: Toxicological Data for Prochloraz and its Major Degradation Products

| Compound | Toxicological Information | Reference |

| Prochloraz | Acute oral LD50 (rat): 1600-2400 mg/kg. | [6] |

| 2,4,6-Trichlorophenol (TCP) | Classified as a Group 2B carcinogen (possibly carcinogenic to humans) by IARC. Has been reported to induce lymphomas, leukaemias, and hepatic tumors in rats and mice. An intermediate-duration oral MRL of 0.005 mg/kg/day has been derived. | [21][22][23] |

| BTS 44595 (prochloraz-urea) | Acute Tox. 4 Oral (H302: Harmful if swallowed). | [24][25] |

| BTS 44596 (prochloraz-formylurea) | Acute Tox. 4 Oral (H302: Harmful if swallowed), Skin Irrit. 2 (H315: Causes skin irritation), Eye Irrit. 2 (H319: Causes serious eye irritation). | [26] |

Conclusion

The environmental fate and behavior of prochloraz are complex, involving multiple degradation pathways that lead to the formation of several degradation products with varying persistence, mobility, and toxicity. The primary metabolite, 2,4,6-trichlorophenol, is of particular concern due to its potential carcinogenicity. Other metabolites, such as prochloraz-urea and prochloraz-formylurea, are more mobile than the parent compound and thus have a higher potential to leach into groundwater.

A thorough understanding of the environmental dynamics of prochloraz and its degradation products is crucial for assessing the risks associated with its use and for developing strategies to mitigate its environmental impact. This requires robust analytical methods capable of accurately quantifying both the parent compound and its metabolites in complex environmental matrices. Further research is needed to fully characterize the toxicological profiles of all major degradation products and to assess their combined effects on non-target organisms.

References

- 1. fao.org [fao.org]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. eurl-pesticides.eu [eurl-pesticides.eu]

- 6. 641. Prochloraz (Pesticide residues in food: 1983 evaluations) [inchem.org]

- 7. Determination of residual concentration and half-life time in soils of imidazole fungicide prochloraz (Journal Article) | ETDEWEB [osti.gov]

- 8. Determination of Residual Concentration and Half-life Time in Soils of Imidazole Fungicide Prochloraz -Analytical Science and Technology | Korea Science [koreascience.kr]

- 9. eurl-pesticides.eu [eurl-pesticides.eu]

- 10. researchgate.net [researchgate.net]

- 11. chemsafetypro.com [chemsafetypro.com]

- 12. epa.gov [epa.gov]

- 13. Adsorption-desorption distribution (Kd) and organic carbon-water partition (KOC) coefficients - ECETOC [ecetoc.org]

- 14. Sorption behavior of prochloraz in different soils - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. oecd.org [oecd.org]

- 17. The metabolism and excretion of prochloraz, an imidazole-based fungicide, in the rat. | Semantic Scholar [semanticscholar.org]

- 18. eppltd.com [eppltd.com]

- 19. mdpi.com [mdpi.com]

- 20. fao.org [fao.org]

- 21. Residue Dynamics and Risk Assessment of Prochloraz and Its Metabolite 2,4,6-Trichlorophenol in Apple - PMC [pmc.ncbi.nlm.nih.gov]

- 22. cdn.who.int [cdn.who.int]

- 23. Table 2-6, Levels of Significant Exposure to 2,4,6-Trichlorophenol – Oral - Toxicological Profile for Chlorophenols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 24. Prochloraz Metabolite BTS44595 PESTANAL , analytical standard 139520-94-8 [sigmaaldrich.com]

- 25. BTS 44595 | CAS 139520-94-8 | LGC Standards [lgcstandards.com]

- 26. Prochloraz Metabolite BTS44596 PESTANAL , analytical standard 139542-32-8 [sigmaaldrich.com]

Biodegradation of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine in Soil: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine, a significant environmental metabolite of the widely used imidazole fungicide prochloraz, plays a crucial role in the overall environmental fate of its parent compound. Understanding the biodegradation pathways of this amine metabolite in soil is essential for comprehensive environmental risk assessment and the development of effective bioremediation strategies. This technical guide provides an in-depth overview of the known and inferred biodegradation pathways of this compound in the soil environment, supported by available data and detailed experimental methodologies.

The degradation of prochloraz in soil is a multifaceted process influenced by abiotic factors such as pH and sunlight, and more significantly, by microbial activity. The initial breakdown of prochloraz often involves the cleavage of the imidazole ring, leading to the formation of several key metabolites, including this compound (also known by its code BTS 40348). This guide will focus on the subsequent transformation of this primary metabolite in the soil matrix.

Biodegradation Pathways

The biodegradation of this compound in soil is primarily a microbial process. While specific studies detailing the complete pathway for this exact compound are limited, the metabolic fate is inferred from the extensive research on its parent compound, prochloraz, and the well-documented microbial degradation of related chlorinated aromatic compounds.

The proposed primary biodegradation pathway involves two main stages:

-

Transformation of the Ethylamine Side Chain: The initial microbial attack is likely to occur on the N-propyl ethylamine side chain. This can proceed through dealkylation and oxidation reactions, leading to the formation of intermediate metabolites.

-

Cleavage of the Ether Bond and Degradation of the Aromatic Ring: A critical step is the cleavage of the ether linkage, releasing the 2,4,6-trichlorophenol (TCP) moiety. TCP is a known persistent and toxic environmental pollutant, and its degradation is a key aspect of the overall detoxification process. Numerous soil microorganisms have been identified that can degrade TCP through various enzymatic actions, typically involving hydroxylation and ring cleavage.

The ultimate fate of this compound in soil is its mineralization to carbon dioxide, water, and inorganic chlorides, rendering the initial contaminant harmless.

Core Biodegradation Pathway

Caption: Proposed biodegradation pathway of this compound in soil.

Quantitative Data Summary

| Compound | Soil Type | Half-life (DT50) in days | Key Metabolites Formed | Reference |

| Prochloraz | Various agricultural soils | 11 - 43 (Field conditions) | Prochloraz-formylurea, Prochloraz-urea, 2,4,6-Trichlorophenol | [1] |

| Prochloraz | Silty clay | 7.6 (Field test) / 24.4 (Lab) | Not specified | [2] |

It is anticipated that the degradation of this compound would also follow pseudo-first-order kinetics, with its dissipation rate being influenced by soil properties and microbial activity. The formation and subsequent decline of 2,4,6-trichlorophenol would be a critical parameter to monitor in degradation studies.

Experimental Protocols

To investigate the biodegradation of this compound in soil, a combination of laboratory microcosm studies and advanced analytical techniques is required.

Soil Microcosm Study

This protocol outlines a typical laboratory experiment to assess the biodegradation of the target compound in a controlled soil environment.

Caption: Workflow for a typical soil microcosm biodegradation study.

Methodology:

-

Soil Collection and Preparation:

-

Collect topsoil (0-15 cm) from a site with no recent history of pesticide application.

-

Air-dry the soil and sieve it through a 2 mm mesh to remove stones and large organic debris.

-

Characterize the soil for key physicochemical properties, including pH, organic carbon content, texture (sand, silt, clay content), and microbial biomass.

-

-

Microcosm Setup:

-

Weigh a standardized amount of the prepared soil (e.g., 100 g) into individual glass containers (microcosms).

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetone).

-

Fortify the soil in each microcosm with the stock solution to achieve the desired initial concentration. Ensure the solvent is allowed to evaporate completely.

-

Adjust the soil moisture to a specific level (e.g., 60% of water holding capacity) with deionized water.

-

Prepare control microcosms (without the test compound) and sterile control microcosms (autoclaved soil) to differentiate between biotic and abiotic degradation.

-

-

Incubation:

-

Incubate the microcosms in the dark at a constant temperature (e.g., 25°C).

-

Maintain soil moisture by periodically adding deionized water.

-

-

Sampling and Extraction:

-

At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 28, 56 days), destructively sample triplicate microcosms for each treatment.

-

Extract the soil samples with an appropriate organic solvent or solvent mixture (e.g., acetonitrile, ethyl acetate) using techniques such as sonication or accelerated solvent extraction (ASE).

-

Concentrate the extracts and perform a clean-up step using solid-phase extraction (SPE) if necessary to remove interfering matrix components.

-

-

Analytical Determination:

-

Analyze the extracts using High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS) for the quantification of the parent compound and its major metabolites, particularly 2,4,6-trichlorophenol.

-

Analytical Methodology: HPLC-MS/MS

HPLC-MS/MS is a highly sensitive and selective technique for the simultaneous analysis of the target compound and its metabolites in complex soil matrices.

Instrumentation and Conditions (Illustrative Example):

-

HPLC System: A high-performance liquid chromatograph equipped with a binary pump, autosampler, and column oven.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode for the parent amine and negative ion mode for the acidic metabolite TCP.

-

Detection: Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. Specific precursor-to-product ion transitions for each analyte should be optimized.

Conclusion

The biodegradation of this compound in soil is an important process that dictates the environmental persistence and potential toxicity of the fungicide prochloraz. The proposed pathway, involving side-chain modifications and subsequent cleavage to 2,4,6-trichlorophenol followed by aromatic ring degradation, is supported by the broader understanding of pesticide metabolism in soil. Further research focusing specifically on the kinetics and metabolite identification for this compound is necessary to refine our understanding and improve environmental risk models. The experimental protocols outlined in this guide provide a robust framework for conducting such investigations.

References

Methodological & Application

Synthesis of Prochloraz intermediate "N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine"

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of N-(2-(2,4,6-Trichlorophenoxy)ethyl)propan-1-amine, a key intermediate in the production of the broad-spectrum fungicide, prochloraz.[1][2] Two distinct and effective synthetic methodologies are presented, catering to different laboratory capabilities and preferences. The first protocol details a green chemistry approach utilizing an ionic liquid as a solvent, resulting in high yields and purity with a significantly reduced reaction time.[3] The second protocol describes a conventional method involving reaction under pressure. This document includes comprehensive experimental procedures, quantitative data summaries, and a visual representation of the synthetic workflow to aid researchers in the successful preparation of this important chemical intermediate.

Introduction

This compound is a crucial building block in the synthesis of prochloraz, a widely used imidazole fungicide effective against a variety of fungal diseases in crops.[2] The purity and yield of this intermediate directly impact the quality and cost-effectiveness of the final active pharmaceutical ingredient. The methodologies outlined below provide reliable pathways for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data from the two primary synthetic protocols described in this document.

| Parameter | Protocol 1: Ionic Liquid Method | Protocol 2: Pressure Reaction Method |

| Starting Materials | 2-(2,4,6-Trichlorophenoxy)chloroethane, n-Propylamine | 2-(2,4,6-Trichlorophenoxy)ethyl chloride, n-Propylamine |

| Solvent | 1-Butyl-3-methylimidazolium tetrafluoroborate | None (excess n-propylamine acts as solvent) |

| Reaction Temperature | 80 °C (Reflux) | 90 °C |

| Reaction Time | 2 - 5 hours | 8 hours |

| Pressure | Atmospheric | Initial: 3 atmospheres, Final: ~2.2 atmospheres |

| Product Yield | 93% - 98% | 93% (as hydrochloride salt) |

| Product Purity | 97% - 99.2% (Liquid Chromatography) | 96% - 98% |

Experimental Protocols

Protocol 1: Synthesis in Ionic Liquid

This method, adapted from patent CN101851167B, offers a highly efficient and environmentally friendly approach to the synthesis.[3] The use of an ionic liquid as the solvent significantly reduces the reaction time and improves yield and purity.[3]

Materials:

-

2-(2,4,6-Trichlorophenoxy)chloroethane

-

n-Propylamine

-

1-Butyl-3-methylimidazolium tetrafluoroborate (ionic liquid)

-

Deionized water

Equipment:

-

250 mL three-necked flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Thermometer

-

Buchner funnel and flask

-

Drying oven

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

To a 250 mL three-necked flask, add 26 g of 2-(2,4,6-trichlorophenoxy)chloroethane, 25 mL of n-propylamine, and 50 mL of 1-butyl-3-methylimidazolium tetrafluoroborate. The molar ratio of 2-(2,4,6-trichlorophenoxy)chloroethane to n-propylamine should be between 1:2 and 1:6.[3]

-

Heat the mixture to 80 °C and maintain at reflux with stirring.[3]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-3 hours.[3]

-

Once the reaction is complete, cool the mixture to room temperature.

-

Wash the reaction mixture three times with 300 mL of water.

-

Filter the mixture to collect the solid product (filter cake).[3]

-

Dry the filter cake in an oven to obtain the final product, N-[2-(2,4,6-trichlorophenoxy)ethyl]-N-n-propylamine.[3]

-

The filtrate containing the ionic liquid can be recovered by washing with water and then removing the water via distillation under reduced pressure for reuse.[3]

Protocol 2: Synthesis under Pressure